S-Enantiomer DNA Alkylation Efficiency: 10- to 100-Fold Superiority Over R-Enantiomer
The (S)-enantiomer of 5-hydroxy-seco-CBI (the core structure of CAS 130007-89-5) exhibits 10- to 100-fold greater DNA alkylation efficiency compared to the corresponding (R)-enantiomer [1]. This was demonstrated using a PCR-based end-labelled DNA fragment of the gpt gene, where alkylation yields and sequence specificity were quantitatively compared for both enantiomers [1]. Both S enantiomers (phenol and amino series) showed near-quantitative cleavage at 1 nM concentration after 12 h in a related hairpin polyamide–seco-CBI conjugate study [2].
| Evidence Dimension | DNA alkylation efficiency (relative) |
|---|---|
| Target Compound Data | (S)-5-hydroxy-seco-CBI: 10- to 100-fold higher alkylation efficiency vs. R-enantiomer [1]; near-quantitative DNA cleavage at 1 nM after 12 h (as polyamide conjugate) [2] |
| Comparator Or Baseline | (R)-5-hydroxy-seco-CBI: 10- to 100-fold lower alkylation efficiency [1] |
| Quantified Difference | 10- to 100-fold (S > R) [1]; strand-selective cleavage achievable based on enantiomer choice [2] |
| Conditions | gpt gene DNA fragment; restriction fragment containing six base pair match and mismatch sites; 1 nM polyamide–seco-CBI conjugate; 12 h incubation [REFS-1, REFS-2] |
Why This Matters
Only the (S)-enantiomer provides therapeutically relevant DNA alkylation potency; procurement of racemic or (R)-enantiomer material results in a 10- to 100-fold loss in target engagement efficiency, directly compromising ADC payload or conjugate development.
- [1] Gieseg, M. A.; et al. Comparison of the Patterns of DNA Alkylation by Phenol and Amino seco-CBI-TMI Compounds: Use of a PCR Method for the Facile Preparation of Single End-Labelled Double-Stranded DNA. Anticancer Drug Des. 1999, 14 (1), 77–84. PMID: 10363030. View Source
- [2] Chang, A. Y.; Dervan, P. B. Strand Selective Cleavage of DNA by Diastereomers of Hairpin Polyamide–seco-CBI Conjugates. J. Am. Chem. Soc. 2000, 122 (20), 4856–4864. View Source
